![molecular formula C38H26BrN B14188999 N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine CAS No. 923020-71-7](/img/structure/B14188999.png)
N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and phenanthrene moieties, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by a coupling reaction with biphenyl derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like toluene or dimethylformamide (DMF) are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenanthrene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar solvents like DMF.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene derivatives with reduced bromine.
Substitution: Formation of substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and phenanthrene moieties contribute to its binding affinity and specificity. In electronic applications, the compound’s ability to transport charge carriers is crucial for its performance in devices like OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Di([1,1’-biphenyl]-4-yl)-phenanthren-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
N,N-Di([1,1’-biphenyl]-4-yl)-7-chlorophenanthren-2-amine:
Propiedades
Número CAS |
923020-71-7 |
|---|---|
Fórmula molecular |
C38H26BrN |
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
7-bromo-N,N-bis(4-phenylphenyl)phenanthren-2-amine |
InChI |
InChI=1S/C38H26BrN/c39-33-17-23-37-31(25-33)11-12-32-26-36(22-24-38(32)37)40(34-18-13-29(14-19-34)27-7-3-1-4-8-27)35-20-15-30(16-21-35)28-9-5-2-6-10-28/h1-26H |
Clave InChI |
XWFXHIVRNLCHOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C=C6)C=C(C=C7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
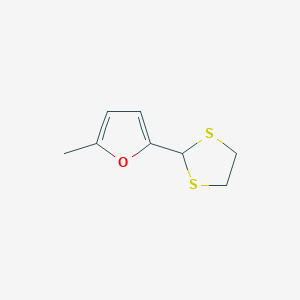

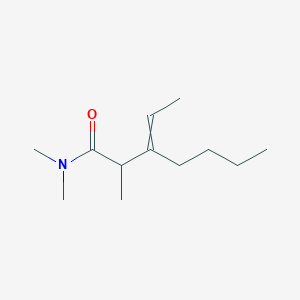
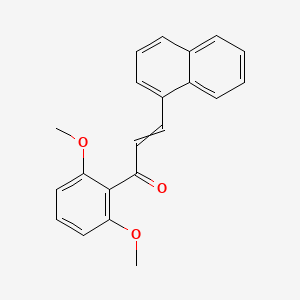

![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)
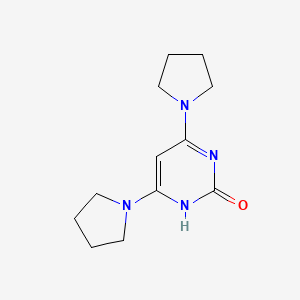
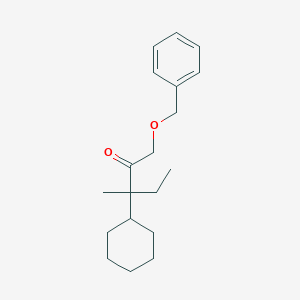

![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)


